molecular formula C14H20N2 B3307580 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 933688-09-6

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B3307580
CAS No.: 933688-09-6
M. Wt: 216.32 g/mol
InChI Key: ONQYKAILSLKZLP-UHFFFAOYSA-N
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Description

Significance of Polycyclic Nitrogen Heterocycles in Chemical Research

Polycyclic nitrogen heterocycles are organic compounds characterized by the presence of multiple fused rings, at least one of which contains a nitrogen atom. These structures are of immense significance in chemical research for several reasons. They form the core framework of a vast number of natural products, including alkaloids and vitamins, which exhibit a wide range of biological activities. mdpi.comnih.govresearchgate.net In medicinal chemistry, these scaffolds are considered "privileged structures" because they can interact with multiple biological targets, making them a fertile ground for drug discovery. mdpi.comnih.gov The rigid, three-dimensional arrangement of atoms in polycyclic systems provides a well-defined orientation of functional groups, which is crucial for specific molecular recognition and binding to enzymes and receptors. mdpi.com Furthermore, the presence of nitrogen atoms imparts unique chemical properties, such as basicity and the ability to form hydrogen bonds, which are vital for their biological function and utility as catalysts and ligands in synthesis. mdpi.com

Contextualizing 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine within Pyrrolo[3,4-b]pyridine Architectures

The pyrrolo[3,4-b]pyridine architecture consists of a fused pyrrole (B145914) and pyridine (B92270) ring system. Its fully saturated form, octahydropyrrolo[3,4-b]pyridine, represents a versatile bicyclic diamine scaffold. This compound is a specific derivative of this scaffold where a benzyl (B1604629) group is attached to one of the nitrogen atoms. The benzyl group often serves as a protecting group in multi-step syntheses, which can be removed in later stages to yield the free amine for further functionalization. google.com This compound is a key intermediate in the synthesis of more complex molecules, notably certain pharmaceuticals. chemicalbook.comchemicalbook.com Its stereoisomers, in particular, play a crucial role in the synthesis of specific bioactive compounds. chemicalbook.comnih.gov The study of this particular molecule provides insight into the synthetic strategies employed to construct the octahydropyrrolo[3,4-b]pyridine core and manipulate its functionality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)11-16-8-4-7-13-9-15-10-14(13)16/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQYKAILSLKZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification of the 1 Benzyloctahydro 1h Pyrrolo 3,4 B Pyridine Scaffold

Synthesis of Functionalized 1-Benzyloctahydropyrrolo[3,4-b]pyridine Derivatives

The functionalization of the pyrrolo[3,4-b]pyridine scaffold is a cornerstone of synthetic strategies aimed at exploring the chemical space around this privileged core. Methodologies have been developed to introduce a wide array of chemical functionalities at various positions, enabling a systematic investigation of structure-activity relationships (SAR).

The azacyclic core of the pyrrolo[3,4-b]pyridine system is amenable to substitution through various synthetic approaches, particularly multi-component reactions (MCRs). These reactions are highly efficient for creating molecular diversity by combining three or more starting materials in a single step.

One prominent method involves a three-component reaction utilizing an enamino imide, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net This approach allows for the convenient construction of highly substituted pyrrolo[3,4-b]pyridine skeletons. The reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like ethanol (B145695). researchgate.net The diversity of the final products is directly dictated by the choice of the starting aromatic aldehyde and the active methylene compound, leading to a wide range of substituents at specific positions on the pyridine (B92270) ring portion of the scaffold. researchgate.net

For instance, by varying the aromatic aldehyde, different aryl groups can be installed. Similarly, using ethyl cyanoacetate instead of malononitrile results in the introduction of an ester group instead of a nitrile group. researchgate.net This versatility is crucial for building libraries of compounds for biological screening.

Table 1: Examples of Substituents Introduced via Three-Component Reactions

Starting Aldehyde (R-CHO) Active Methylene Compound Resulting Substituent (R) on Core Resulting Substituent on Core
4-Methylbenzaldehyde Malononitrile 4-Methylphenyl Cyano (CN)
4-Chlorobenzaldehyde Malononitrile 4-Chlorophenyl Cyano (CN)
2-Nitrobenzaldehyde Malononitrile 2-Nitrophenyl Cyano (CN)
4-Methylbenzaldehyde Ethyl Cyanoacetate 4-Methylphenyl Ester (COOEt)
4-Chlorobenzaldehyde Ethyl Cyanoacetate 4-Chlorophenyl Ester (COOEt)

This table illustrates how varying the starting materials in a three-component synthesis leads to diverse functionalization on the pyrrolo[3,4-b]pyridine core.

The N-benzyl group is not merely a protecting group but a key interaction moiety in many biologically active molecules derived from this scaffold. Modifications to this group, particularly the phenyl ring, can significantly influence target engagement and metabolic stability. While specific literature on the 1-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is focused, analogous modifications on related pyrrolopyridine isomers provide insight into common strategies. For example, in a series of pyrrolo[3,2-c]pyridine derivatives, the N1-attached phenyl ring was subjected to systematic substitution at the para- and meta-positions. nih.gov The results indicated that the position of the substituent (e.g., para- vs. meta-disubstitution) could dramatically alter biological activity, likely by affecting the molecule's orientation within a binding site. nih.gov These principles are directly applicable to the N-benzyl group of the title compound, where introducing electron-donating or electron-withdrawing groups, or sterically bulky substituents, on the phenyl ring can fine-tune the electronic and conformational properties of the entire molecule.

Scaffold Modification and Bioisosteric Replacement Studies

To expand beyond simple derivatization and access novel chemical space, researchers employ scaffold modification strategies. These include exploring constitutional isomers of the core scaffold and applying scaffold hopping to replace the entire pyrrolo[3,4-b]pyridine framework with a topologically similar but chemically distinct structure.

Pyrrolopyridines, also known as azaindoles, exist in six different isomeric forms, each defined by the relative positions of the nitrogen atoms and the fusion point of the pyrrole (B145914) and pyridine rings. nih.gov These isomers, including pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine, represent a rich source of related scaffolds for drug discovery. nih.govnih.govmdpi.com Each isomer presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors, leading to distinct biological activity profiles.

For example, derivatives of the pyrrolo[3,2-c]pyridine isomer have been investigated as potent inhibitors of FMS kinase. nih.gov In a separate line of research, pyrrolo[2,3-d]pyrimidine analogs were designed as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com The selection of a specific pyrrolopyridine isomer is a strategic choice made to achieve optimal interaction with a given biological target.

Table 2: Isomeric Pyrrolopyridine Scaffolds in Research

Pyrrolopyridine Isomer Common Name Investigated as
Pyrrolo[2,3-b]pyridine 7-Azaindole FGFR Inhibitors rsc.org
Pyrrolo[3,2-c]pyridine 5-Azaindole FMS Kinase Inhibitors nih.gov
Pyrrolo[3,4-c]pyridine 6-Aza-isoindole Analgesic Agents nih.gov
Pyrrolo[2,3-d]pyrimidine 7-Deazapurine CSF1R Inhibitors mdpi.com
Pyrazolo[3,4-b]pyridine - Antitumor Agents nih.gov

This table showcases the utility of different pyrrolopyridine isomers as core scaffolds for targeting various biological pathways.

Scaffold hopping is a powerful design strategy in medicinal chemistry where the core molecular framework of a known active compound is replaced by a different, often non-obvious, scaffold while preserving the essential pharmacophoric features. This approach is used to discover novel intellectual property, improve physicochemical or pharmacokinetic properties, and overcome metabolic liabilities. rsc.org

In the context of pyrrolopyridines and related heterocycles, scaffold hopping can involve replacing the bicyclic core with another system that maintains a similar spatial arrangement of key functional groups. For instance, a research program might hop from a pyrrolo[2,3-d]pyrimidine scaffold to a different heterocyclic system to improve aqueous solubility or cell permeability. dundee.ac.uk Another example involves the design of pyrazolo[3,4-d]pyrimidine derivatives based on scaffold hopping principles to achieve dual inhibition of c-Met and STAT3. nih.gov This strategy allows chemists to escape the confines of a particular chemical series and explore entirely new regions of chemical space that may yield compounds with superior drug-like properties.

Combinatorial and Parallel Synthesis Approaches for Pyrrolo[3,4-b]pyridine Libraries

To efficiently explore the SAR of the pyrrolo[3,4-b]pyridine scaffold, combinatorial and parallel synthesis techniques are frequently employed to generate large libraries of related compounds. These high-throughput methods are particularly well-suited for this scaffold due to the prevalence of one-pot, multi-component reaction pathways for its synthesis. nih.gov

The Ugi and Zhu reactions are powerful MCRs that have been adapted for the construction of pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com A one-pot cascade process, for example, can involve an Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder cycloaddition and subsequent transformations to rapidly assemble the complex polycyclic core. nih.gov By systematically varying the inputs for the MCR—the amine, aldehyde, carboxylic acid, and isocyanide components—a diverse library of analogs can be synthesized in a parallel fashion. This approach streamlines the synthetic process, offering high atom economy and operational simplicity, which are critical for accelerating the drug discovery process from hit identification to lead optimization. nih.gov The development of solid-phase synthetic strategies for related scaffolds like pyrrolo[2,3-d]pyrimidines further highlights the adaptability of these cores to modern library synthesis, including DNA-encoded library technology. bohrium.com

Applications of 1 Benzyloctahydro 1h Pyrrolo 3,4 B Pyridine in Advanced Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine serves as a crucial starting material or intermediate in the synthesis of a variety of more complex molecules. Its pre-existing bicyclic core provides a head start in the construction of intricate polycyclic systems, saving synthetic steps and often allowing for greater stereochemical control.

Precursor for Azabicyclo Pyridine (B92270) Derivatives

A common synthetic strategy involves the de-aromatization of a precursor, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, followed by a stereoselective reduction to yield the desired (S,S)-enantiomer of this compound. google.com This stereochemically pure intermediate is then further elaborated to construct the final azabicyclo pyridine derivatives. The benzyl (B1604629) group serves as a protecting group for the nitrogen atom and can be readily removed at a later stage of the synthesis.

Building Block for Quinolone and Naphthyridine Derivatives

The azabicyclo pyridine derivatives, for which this compound is a key precursor, are themselves important building blocks for the synthesis of quinolone and naphthyridine derivatives. google.com These classes of compounds are well-known for their potent antibacterial activity. For instance, the critical intermediate (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key component in the synthesis of Moxifloxacin, a widely used fluoroquinolone antibiotic. asianpubs.orggoogle.com

The general synthetic pathway involves the coupling of the azabicyclo pyridine moiety, derived from this compound, with a functionalized quinolone or naphthyridine core. This modular approach allows for the synthesis of a diverse library of potential antibacterial agents by varying the substituents on both the azabicyclic and the quinolone/naphthyridine components. The stereochemistry of the final molecule, which is often crucial for its biological activity, is controlled by the stereochemistry of the initial this compound intermediate.

Target Compound Class Role of this compound Key Synthetic Transformation
Azabicyclo Pyridine DerivativesKey IntermediateStereoselective reduction of a dione (B5365651) precursor
Quinolone DerivativesPrecursor to a key building blockCoupling of the derived azabicyclo moiety with a quinolone core
Naphthyridine DerivativesPrecursor to a key building blockCoupling of the derived azabicyclo moiety with a naphthyridine core

Integration into Novel Polyheterocyclic Architectures

The pyrrolo[3,4-b]pyridine core, of which this compound is a saturated derivative, is a versatile scaffold for the construction of novel polyheterocyclic architectures. nih.govbeilstein-journals.orgresearchgate.net Multi-component reactions, such as the Ugi-Zhu reaction, have been employed to assemble the pyrrolo[3,4-b]pyridin-5-one core, which can then be further functionalized and elaborated into more complex systems. nih.gov

These strategies allow for the rapid generation of molecular diversity, a key aspect of modern drug discovery. nih.gov For example, the pyrrolo[3,4-b]pyridin-5-one scaffold can be linked to other heterocyclic moieties, such as tetrazoles and triazines, to create novel polyheterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov While these examples may not start directly from this compound, they demonstrate the synthetic utility of the underlying pyrrolo[3,4-b]pyridine skeleton in the construction of complex, multi-ring systems.

Utilisation in the Development of Privileged Scaffolds

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. pitt.edubeilstein-journals.org These scaffolds serve as a starting point for the design of new drugs against a variety of diseases. The pyrrolopyridine nucleus, in its various isomeric forms, is considered a privileged scaffold due to its presence in a wide range of biologically active natural products and synthetic compounds. mdpi.com

Molecular Design, Computational Studies, and Structure Activity Relationship Sar Exploration

Computational Chemistry and Molecular Modeling of Pyrrolo[3,4-b]pyridine Systems

Computational modeling provides critical insights into the behavior of pyrrolo[3,4-b]pyridine derivatives at a molecular level, guiding the synthetic efforts toward more promising candidates.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrrolo[3,4-b]pyridine systems, docking studies have been instrumental in understanding their mechanism of action by visualizing interactions with biological targets.

For instance, studies on various pyrrolo[3,4-b]pyridine derivatives have identified key interactions with several important protein targets. In one study, a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated for their cytotoxic effects against human cervical carcinoma cell lines. nih.gov Molecular docking simulations revealed that these compounds interact with αβ-tubulin, a target for anticancer drugs like Paclitaxel. nih.gov The docking analysis highlighted that strong hydrophobic interactions between the hydrophobic-aromatic parts of the pyrrolo[3,4-b]pyridin-5-one core and the target protein are crucial for binding. nih.gov

In another area, pyrazolo[3,4-b]pyridine analogs, a closely related scaffold, were investigated as potential antimicrobial and anticancer agents. nih.gov Molecular modeling suggested that these compounds bind to DNA through intercalation, a mechanism similar to that of the established anticancer drug doxorubicin. nih.gov Furthermore, rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a target for immune and cancer-related diseases. nih.govnih.gov Docking studies showed that these compounds occupy the ATP-binding site of TBK1, with specific hydrogen bonds and hydrophobic interactions contributing to their high affinity. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrrolo[3,4-b]pyridine Systems

Compound Class Biological Target Key Findings from Docking
Pyrrolo[3,4-b]pyridin-5-ones αβ-Tubulin Strong hydrophobic interactions play a key role in the ligand-target complex. nih.gov
Pyrazolo[3,4-b]pyridine Analogs DNA Binds through intercalation, similar to doxorubicin. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic structure, geometry, and stability of molecules. nih.gov These methods are vital for understanding the conformational preferences and potential tautomeric forms of the pyrrolo[3,4-b]pyridine core.

Tautomers are isomers of a compound which differ only in the position of protons and electrons. For some pyrrolo[3,4-b]pyridine derivatives, such as pyrrolo[3,4-b]pyridin-5-ones, two tautomeric forms can exist in solution: a pyridone form and a hydroxypyridine form. beilstein-journals.org Quantum chemical calculations can predict the relative stability of these tautomers under different conditions, which is crucial as the biological activity can be dependent on a specific tautomeric state. These calculations provide insights into bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional shape (conformation) of the molecule. nih.gov The stability of different conformers can be assessed by comparing their total energy values, with the lowest energy structure representing the most stable conformation. nih.gov

The pyrrolo[3,4-b]pyridine nucleus is frequently used as a core structure in de novo design and other rational drug design strategies like scaffold hopping. nih.gov These methodologies aim to create novel molecules with desired biological activities. The pyrazolo[3,4-b]pyridine scaffold, for example, is a common fragment in the synthesis of kinase inhibitors because its pyrazole (B372694) portion can act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with amino acid residues like phenylalanine in a protein's active site. nih.gov

In the development of inhibitors for targets like Tropomyosin receptor kinases (TRKs), researchers have utilized a scaffold hopping strategy, replacing a known core with the pyrazolo[3,4-b]pyridine system to generate structurally novel compounds. nih.gov This approach, guided by computer-aided drug design (CADD), has successfully produced potent inhibitors. nih.gov Similarly, rational design strategies have been applied to discover potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Pyrrolo[3,4-b]pyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds and evaluating how chemical modifications affect their biological activity. This process helps to identify the key structural features responsible for the molecule's effects. nih.gov

SAR studies on pyrrolo[3,4-b]pyridine derivatives have provided detailed maps of how changes to the core structure influence their interaction with biological targets. For example, in the development of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors, researchers systematically modified two different positions, designated R¹ and R². nih.govnih.gov

Initial hits were optimized through several rounds of chemical synthesis and biological testing. It was found that modifying the indole (B1671886) ring of an initial lead compound to an aniline (B41778) slightly improved activity. nih.gov Further exploration of different substituents at the R¹ and R² positions led to the identification of compound 15y , which exhibited an exceptionally potent IC₅₀ value of 0.2 nM against TBK1. nih.govnih.gov This systematic modification and the resulting activity data allow for a clear correlation between specific structural features and inhibitory potency.

Table 2: Illustrative SAR for 1H-Pyrazolo[3,4-b]pyridine TBK1 Inhibitors

Compound R¹ Substituent R² Substituent TBK1 IC₅₀
Hit Compound (6) Indole-derived (Not specified) 83.0% inhibition @ 10 µM nih.gov
15i (Modified) (Modified) 8.5 nM nih.gov
15t (Modified) (Modified) 0.8 nM nih.gov

| Optimized Lead (15y) | (Optimized) | (Optimized) | 0.2 nM nih.govnih.gov |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR studies are essential for defining the pharmacophore of a class of compounds.

For pyrrolo[3,4-b]pyridin-5-ones targeting αβ-tubulin, in silico studies led to the proposal of a ligand-based pharmacophore model. nih.gov This model identified that hydrophobic and aromatic sites are key features required for effective binding. nih.gov Such a model is invaluable for lead optimization, as it guides chemists in designing new derivatives that better fit the pharmacophoric requirements, potentially leading to increased activity. It can also be used to virtually screen large compound libraries to find new potential candidates that possess the desired features. nih.gov The principles of lead optimization involve refining the structure of a promising compound to improve its activity, selectivity, and pharmacokinetic properties, guided by the insights gained from SAR and pharmacophore modeling. rsc.org

Investigation of Molecular Interactions with Biological Targets Mechanistic Focus

Enzyme Inhibition Profiling of Pyrrolo[3,4-b]pyridine Derivatives

Derivatives of the pyrrolopyridine and related pyrazolopyridine scaffolds have emerged as versatile kinase inhibitors, capable of interacting with the hinge region of the kinase domain through a hydrogen bond donor-acceptor pair. nih.gov This versatility allows for the targeting of a broad range of kinases. nih.gov

A study on a related octahydropyrrolo[3,2-b]pyridin derivative, Asinex-5082, identified it as a highly selective Type I inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) over Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This selectivity was attributed to the compound's ability to fit into the larger ATP-binding pocket of FGFR3 in its DFG-in conformation, forming key hydrophobic interactions and a hydrogen bond. nih.gov

Table 1: Kinase Inhibition by a Related Octahydropyrrolo[3,2-b]pyridin Derivative

CompoundTarget KinaseBinding Free Energy (kcal/mol)Selectivity
Asinex-5082FGFR3-39.3High selectivity over VEGFR2 (does not bind)
Erdafitinib (Reference)FGFR3-29.9-

Data sourced from a study on an octahydropyrrolo[3,2-b]pyridin derivative, a structural isomer of the octahydropyrrolo[3,4-b]pyridine core. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. mdpi.comresearchgate.net A review of synthetic approaches to novel DPP-IV inhibitors highlights the diversity of heterocyclic scaffolds that have been explored. mdpi.com While direct studies on 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine as a DPP-4 inhibitor are not prominent, the inclusion of pyrrolidine (B122466) moieties in known DPP-4 inhibitors suggests the potential of this structural element. mdpi.com For example, the development of tetrahydropyran (B127337) analogs containing a dihydropyrrolo[3,4-c]pyrazolyl moiety has led to clinical candidates. mdpi.com

Structure-activity relationship (SAR) studies on various classes of DPP-4 inhibitors reveal the importance of specific structural features for potent inhibition. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, modifications to the benzene (B151609) and pyridine (B92270) rings led to a potent and selective inhibitor with an IC50 of 0.13 µM. nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival and are validated targets for antibacterial agents. nih.govnih.gov The pyrrolopyrimidine scaffold has been identified as a promising inhibitor of both DNA gyrase B (GyrB) and topoisomerase IV (ParE). nih.gov Through structure-based design, pyrrolopyrimidine inhibitors with potent, dual-targeting activity have been developed. nih.gov

A review of non-intercalating bacterial topoisomerase inhibitors highlights the ongoing efforts to find novel agents that can overcome resistance to existing drugs like fluoroquinolones. nih.gov These efforts include targeting the ATPase domain of GyrB/ParE and exploring allosteric inhibition. nih.gov While specific data for this compound is not available, the broader class of nitrogen-containing heterocyclic compounds is actively being investigated for this purpose.

Table 2: Antibacterial Activity of a Pyrrolopyrimidine Inhibitor

Compound ClassTarget EnzymesSpectrum of Activity
PyrrolopyrimidineDNA Gyrase (GyrB), Topoisomerase IV (ParE)Broad spectrum, including Gram-negative pathogens

Data generalized from a study on pyrrolopyrimidine inhibitors. nih.gov

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key enzyme in the biosynthesis of mycolic acids and is the target of the frontline anti-tuberculosis drug isoniazid. mdpi.com Research into novel InhA inhibitors has explored various chemical scaffolds. One such study focused on pyrrolo[3,4-c]pyridine-3-one derivatives as a new class of InhA inhibitors. mdpi.com The study investigated the impact of substitutions on the phenyl ring, finding that unsubstituted or meta-substituted derivatives were the most active, while ortho-substitution abolished activity. mdpi.com This highlights the sensitivity of the InhA binding pocket to the steric and electronic properties of the inhibitor.

Receptor Binding and Ligand Recognition Analysis

The pyrrolopyridine scaffold is a common feature in ligands designed to interact with a variety of receptors. A review of the biological activities of pyrrolo[3,4-c]pyridine derivatives indicates their potential to interact with targets in the nervous and immune systems. mdpi.com For example, some derivatives have been investigated for their analgesic and sedative properties, suggesting interactions with receptors in the central nervous system. mdpi.com

The specific binding of a ligand to its receptor is governed by a combination of factors, including shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic forces. The benzyl (B1604629) group of this compound provides a significant hydrophobic component that could engage in pi-stacking or hydrophobic interactions within a receptor's binding pocket. The nitrogen atoms in the bicyclic core can act as hydrogen bond acceptors, and in a protonated state, as hydrogen bond donors.

Mechanistic Studies of Target Engagement by Pyrrolo[3,4-b]pyridine-based Ligands

The mechanism of action of pyrrolopyridine-based inhibitors often involves competitive binding at the active site of the target enzyme. In the case of kinase inhibitors, pyrazolo[3,4-b]pyridine derivatives typically bind to the ATP-binding site, specifically interacting with the hinge region that connects the N- and C-lobes of the kinase domain. nih.gov This interaction prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase.

For inhibitors of DNA gyrase and topoisomerase IV, such as the pyrrolopyrimidines, the mechanism involves binding to the ATPase domain of the GyrB or ParE subunits. nih.gov This competitive inhibition of ATP binding prevents the conformational changes necessary for the enzyme's catalytic cycle, which includes DNA cleavage, strand passage, and religation.

In the context of InhA inhibition, pyrrolo[3,4-c]pyridine-3-one derivatives are thought to bind to the active site of the enzyme, preventing the binding of the natural substrate, the enoyl-acyl carrier protein. mdpi.com The structure-activity relationships observed in these studies underscore the importance of specific substituent patterns for effective target engagement. mdpi.com

Biophysical Techniques for Binding Affinity Determination

Biophysical methods are essential for quantifying the thermodynamics and kinetics of the interaction between a small molecule and its target protein. These techniques provide crucial data on binding affinity, typically reported as the dissociation constant (KD). A lower KD value signifies a stronger binding interaction.

Isothermal Titration Calorimetry (ITC) is considered a leading method for the direct measurement of binding affinity. malvernpanalytical.com It quantifies the heat that is either released or absorbed when a ligand is titrated into a solution containing its binding partner. nih.gov A single ITC experiment can provide a complete thermodynamic profile of the interaction, determining the binding affinity (Ka, the inverse of KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). springernature.com This detailed thermodynamic signature helps to elucidate the nature of the forces driving the binding event. nih.gov

Surface Plasmon Resonance (SPR) is another powerful, label-free technique for studying molecular interactions in real-time. mdpi.com In an SPR experiment, the target protein is typically immobilized on a sensor surface. A solution containing the ligand of interest is then passed over this surface. Binding between the ligand and the protein causes a change in the refractive index at the sensor surface, which is measured and recorded. diva-portal.org This allows for the determination of the kinetic parameters of the interaction, including the association rate (kon) and the dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated.

While these techniques are standard in drug discovery and molecular biology, there are no available studies in the scientific literature that report their use to measure the binding affinity of this compound to any specific biological target.

Structural Biology Approaches (e.g., Co-crystallization for Binding Mode Analysis)

Structural biology provides a static, high-resolution picture of how a ligand fits into the binding site of its target. This information is invaluable for understanding the basis of affinity and selectivity and for guiding further optimization of the compound through structure-based drug design.

X-ray Crystallography is the predominant technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. scispace.comresearchgate.net The most common approach is co-crystallization , where the purified protein is mixed with a molar excess of the ligand before crystallization is induced. mdpi.com If successful, the resulting crystal will contain the protein with the ligand bound in its active site. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, which allows for the precise modeling of the atomic positions of both the protein and the bound ligand. nih.gov The final structure reveals the ligand's conformation and orientation (its "binding mode") and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

A search of the Protein Data Bank (PDB), the primary repository for macromolecular structural data, reveals no deposited crystal structures of this compound in complex with any biological target.

Advanced Analytical and Spectroscopic Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's connectivity.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their neighboring atoms and their spatial orientation. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (around 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the nitrogen atom are also shifted downfield. The protons of the octahydropyrrolopyridine core resonate in the upfield region, and their specific chemical shifts and coupling constants provide valuable information about the stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.4127 - 130
Aromatic C (quaternary)-138 - 140
Benzylic CH₂3.5 - 3.760 - 65
Pyrrolidine (B122466) & Piperidine (B6355638) CH/CH₂1.5 - 3.225 - 60

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 216.32 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 216. The fragmentation of the molecular ion can provide insights into the structure of the molecule. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a stable tropylium (B1234903) ion at m/z 91. Other characteristic fragments would arise from the cleavage of the pyrrolopyridine ring system.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy, further confirming the identity of the compound.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
216[C₁₄H₂₀N₂]⁺ (Molecular Ion)-
91[C₇H₇]⁺ (Tropylium ion)Benzylic C-N bond cleavage
125[C₇H₁₃N₂]⁺Loss of the benzyl group

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. For a chiral molecule like this compound, which has stereocenters, X-ray crystallography can unambiguously establish the spatial arrangement of the atoms.

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. While a crystal structure for a related pyrrolo[3,4-b]pyridin-5-one derivative has been reported, confirming the feasibility of this technique for this class of compounds, specific crystallographic data for this compound is not currently available in open literature. beilstein-journals.org

Chromatographic Methods for Enantiomeric Purity and Isomer Separation

Chromatographic techniques are essential for assessing the enantiomeric purity and separating isomers of this compound. Given the chiral nature of the molecule, methods that can distinguish between enantiomers are particularly important.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the enantioseparation of chiral compounds. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral molecules. A patent for the synthesis of a related compound mentions the use of chiral HPLC to determine an enantiomeric purity of over 98%. google.com

Gas Chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric analysis of volatile derivatives of the compound. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.

The development of a robust chromatographic method is crucial for quality control during the synthesis of enantiomerically pure this compound, ensuring the final product meets the required stereochemical purity.

Future Research Directions and Emerging Opportunities for the 1 Benzyloctahydro 1h Pyrrolo 3,4 B Pyridine Scaffold

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives has traditionally been accomplished through batch processes. researchgate.net However, the integration of flow chemistry and automated synthesis platforms offers significant potential to enhance the efficiency, safety, and scalability of these synthetic routes.

Flow chemistry, characterized by the continuous passage of reagents through reactors, provides numerous advantages over traditional batch methods. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reagents. For the synthesis of the pyrrolo[3,4-b]pyridine core, multi-step sequences could be telescoped into a continuous process, minimizing manual handling and purification steps. While the application of flow chemistry to this specific scaffold is not yet widely reported, its successful implementation in the synthesis of other nitrogen-containing heterocycles, such as pyrazoles and pyrroles, demonstrates its feasibility and potential benefits. mdpi.comuc.pt

Automated synthesis platforms can be coupled with flow reactors to enable the rapid generation of a library of this compound derivatives. By systematically varying substituents on the benzyl (B1604629) group and the pyrrolopyridine core, a diverse collection of analogs can be synthesized with minimal human intervention. This approach would significantly accelerate the exploration of the chemical space around this scaffold, providing a wealth of compounds for biological screening.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrolo[3,4-b]pyridine Derivatives

FeatureBatch SynthesisFlow Synthesis (Projected)
Scalability Often requires re-optimization for larger scales.Readily scalable by extending reaction time.
Safety Handling of hazardous reagents can be risky at large scales.Improved safety due to small reaction volumes and better control.
Reproducibility Can be variable between batches.High reproducibility due to precise parameter control.
Efficiency May involve multiple isolation and purification steps.Potential for telescoped reactions, reducing workup.

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives

The pyrrolo[3,4-b]pyridine core is a recognized pharmacophore present in a variety of biologically active molecules. nih.govmdpi.com Derivatives of the broader pyrrolopyridine class have shown a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govresearchgate.net While this compound is a known intermediate for antibacterials, a systematic exploration of its derivatives against a wider array of biological targets is a promising area for future research.

High-throughput screening (HTS) offers a powerful platform for rapidly assessing the biological activity of large compound libraries. researchgate.net By leveraging the automated synthesis methods described in the previous section, a diverse library of this compound analogs could be generated and screened against a panel of biological targets, including enzymes, receptors, and whole cells. This approach could uncover novel therapeutic applications for this scaffold beyond its traditional use in antibacterial agents. For instance, screening against kinases, proteases, or G-protein coupled receptors could reveal unexpected activities.

A recent HTS program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents, demonstrating the power of HTS in discovering new activities for this general scaffold. researchgate.net A similar approach applied to a library of this compound derivatives could lead to the identification of new lead compounds for various diseases.

Advanced Computational Methods for Predictive Modeling and Design

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. Advanced computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can be applied to the this compound scaffold to guide the design of novel derivatives with enhanced biological activity and improved pharmacokinetic properties.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives to specific biological targets. nih.gov This information can provide valuable insights into the key interactions responsible for biological activity and guide the rational design of more potent and selective analogs. For example, docking studies have been used to understand the binding of pyrazolo[3,4-b]pyridine analogs to DNA. nih.gov

QSAR studies can be used to develop mathematical models that correlate the structural features of this compound derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. Such in silico studies are anticipated to show excellent intestinal absorption for new members of this class of compounds. nih.gov

Table 2: Application of Computational Methods to the this compound Scaffold

Computational MethodApplicationPotential Outcome
Molecular Docking Predict binding modes to biological targets.Guide the design of more potent and selective derivatives.
QSAR Correlate structural features with biological activity.Predict the activity of virtual compounds and prioritize synthesis.
Molecular Dynamics Simulate the dynamic behavior of ligand-target complexes.Provide insights into binding stability and conformational changes.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity.Identify candidates with favorable drug-like properties early in the discovery process.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Applying these principles to the synthesis of this compound is an important direction for future research, particularly for large-scale industrial production.

Current synthetic routes to this scaffold sometimes involve the use of hazardous reagents and solvents. researchgate.net Future research should focus on developing more environmentally benign synthetic methods. This could include the use of greener solvents, such as water or ethanol (B145695), and the replacement of hazardous reagents with safer alternatives. For example, catalytic methods that avoid the use of stoichiometric amounts of toxic reagents should be explored. Some patented methods have already moved towards more economical processes by avoiding expensive and hazardous reagents like lithium aluminum hydride in favor of alternatives. google.com

One-pot and multicomponent reactions are also key green chemistry strategies that can be applied to the synthesis of the pyrrolo[3,4-b]pyridine core. mdpi.combeilstein-journals.org These reactions combine multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing waste generation. The development of a one-pot synthesis for substituted pyrrolo[3,4-b]pyridine-4,5-diones has been reported, which provides better yields compared to a two-step procedure. beilstein-journals.org Exploring similar strategies for the this compound scaffold could lead to more efficient and sustainable synthetic routes.

Furthermore, the use of biocatalysis, employing enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. researchgate.net The potential for enzymatic resolutions or asymmetric synthesis of chiral intermediates in the synthesis of this compound warrants further investigation.

Q & A

Q. What are the key considerations for optimizing the stereoselective synthesis of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine?

The synthesis requires precise control of stereochemistry, particularly during the reduction of precursors like 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Key steps include:

  • Catalytic hydrogenation : Use of metal catalysts (e.g., PtO₂) for de-aromatization to introduce chirality .
  • Chiral resolution : In situ treatment with D(-)-tartaric acid in a solvent system (aprotic:protic ratio 1:0.2–1.0) to isolate the desired (S,S)-isomer .
  • Reduction optimization : Sodium borohydride or Al(BH₄)₃ complexes in non-ethereal solvents (e.g., diglyme) to avoid hazardous reagents like LiAlH₄ .

Table 1 : Yield comparison of reducing agents (from )

Reducing AgentSolventYield (%)Purity (%)
NaBH₄ (Example 5)Toluene/Water95>98
Al(BH₄)₃·diglyme (Ex.7)THF95>98
BF₃·etherate (Ex.10)Toluene8495

Q. How is the bicyclic framework of this compound confirmed experimentally?

Structural elucidation involves:

  • NMR spectroscopy : DEPT-135 and 2D NMR (HSQC, HMBC) to assign regiochemistry and stereochemistry .
  • X-ray crystallography : Resolve peri-interactions between substituents (e.g., phenyl groups) and confirm fused pyrrolidine-pyridine rings .
  • Chiral HPLC : Validate enantiomeric excess (>98%) post-resolution .

Advanced Research Questions

Q. What methodological challenges arise in enantioselective synthesis, and how are they resolved?

Challenges :

  • Racemization during reduction steps due to harsh conditions (e.g., LAH).
  • Low diastereomeric excess from poor chiral resolution.
    Solutions :
  • In situ racemization recycling : Undesired isomers (Formula-8) are racemized and reused, minimizing waste .
  • Non-ethereal solvent systems : Improve stereochemical control during borohydride reductions (e.g., diglyme enhances Al(BH₄)₃ stability) .
  • Avoiding isolation of intermediates : Reduces epimerization risks (e.g., chlorine-amine intermediates processed in situ) .

Q. How do stereochemical variations impact pharmacological activity?

The (S,S)-isomer exhibits higher affinity for histamine-3 receptors due to its rigid bicyclic structure, which aligns with receptor binding pockets. In contrast, racemic mixtures show reduced efficacy. Methodological validation :

  • Receptor binding assays : Radioligand displacement studies (e.g., [³H]-histamine competition) .
  • Molecular docking : Simulations reveal hydrogen bonding between the pyrrolidine N and receptor residues (e.g., Glu206) .

Table 2 : Pharmacological profile of stereoisomers (from )

IsomerHistamine-3 IC₅₀ (nM)Selectivity (vs. H₁/H₂)
(S,S)12 ± 2>100-fold
Racemic45 ± 510-fold

Q. How can contradictory data on reaction yields be analyzed and resolved?

Case study : reports 95% yields with Al(BH₄)₃·diglyme but 84% with BF₃·etherate. Root cause :

  • Solvent polarity affects borohydride complex stability.
  • Residual moisture in THF degrades Al(BH₄)₃.
    Resolution :
  • Process optimization : Use anhydrous diglyme and controlled pH (9.0–9.5) during hydrolysis .
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., tartarate salt hydrolysis) .

Q. What strategies mitigate hazards in large-scale synthesis?

  • Reagent substitution : Replace LiAlH₄ with NaBH₄/AlCl₃ complexes to reduce flammability .
  • Solvent selection : Non-ethereal solvents (toluene) minimize peroxide formation vs. THF .
  • Safety protocols : Handling guidelines per SDS (e.g., PPE for borohydrides, ventilation for halogenated solvents) .

Q. How is the compound’s role as a pharmacophore optimized in drug discovery?

  • Derivatization : Introduce substituents at the benzyl group or pyridine N to enhance solubility (e.g., sulfonyl groups) .
  • Structure-activity relationships (SAR) : Test analogues as M4 muscarinic receptor modulators using patch-clamp electrophysiology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.